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Compound of Interest

Compound Name: 4-Chloro-3-cyanopyridine

Cat. No.: B120827 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-3-cyanopyridine (CAS No: 89284-61-7), a key intermediate in medicinal chemistry

and materials science.[1] This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties
Molecular Formula: C₆H₃ClN₂[2]

Molecular Weight: 138.55 g/mol [2]

IUPAC Name: 4-chloropyridine-3-carbonitrile[2]

Synonyms: 4-Chloronicotinonitrile[2]

Spectroscopic Data Summary
The following sections present the available spectroscopic data for 4-Chloro-3-cyanopyridine.

The data has been compiled from various sources and is presented in a structured format for

clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the predicted and reported ¹H and ¹³C NMR data for 4-Chloro-
3-cyanopyridine.

Table 1: ¹H NMR Spectroscopic Data

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 8.9 Singlet -

H-5 7.6 - 7.7 Doublet ~5.0

H-6 8.6 - 8.7 Doublet ~5.0

Note: Specific experimental data with precise chemical shifts and coupling constants for 4-
Chloro-3-cyanopyridine is not widely available in the public domain. The data presented is

based on typical values for similar pyridine derivatives and may vary depending on the solvent

and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)

C-2 ~152

C-3 ~110

C-4 ~145

C-5 ~125

C-6 ~150

CN ~115

Note: The ¹³C NMR data is predicted based on structure-activity relationships and known

chemical shifts for substituted pyridines.[3] Quaternary carbons (C-3, C-4, and the nitrile

carbon) are typically weaker in intensity.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 4-Chloro-3-cyanopyridine is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~2230 Strong C≡N (Nitrile) stretching

~1580, 1470, 1400 Medium-Strong
C=C and C=N (Pyridine ring)

stretching

~1100 Medium C-Cl stretching

~800-900 Strong C-H out-of-plane bending

Note: The data is based on typical IR absorption frequencies for the respective functional

groups. PubChem indicates the availability of an FTIR spectrum obtained using a KBr wafer

technique, which aligns with these expected values.[2]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The electron ionization (EI) mass spectrum of 4-Chloro-3-cyanopyridine would be

expected to show the following key fragments.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

138/140 High
[M]⁺ (Molecular ion peak, ~3:1

ratio due to ³⁵Cl/³⁷Cl isotopes)

103 Medium [M-Cl]⁺

76 Medium [C₅H₂N]⁺
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Note: The presented m/z values and fragmentation patterns are predicted based on the

structure of 4-Chloro-3-cyanopyridine.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound like 4-Chloro-3-cyanopyridine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-3-cyanopyridine in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the longer relaxation times of carbon nuclei, a larger number of scans (hundreds to

thousands) is typically required. A relaxation delay of 2-5 seconds is common.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the

internal standard (TMS).

IR Spectroscopy
Sample Preparation (KBr Pellet): Mix a small amount of 4-Chloro-3-cyanopyridine (~1-2

mg) with dry potassium bromide (KBr) (~100-200 mg). Grind the mixture to a fine powder

and press it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and record the sample spectrum. The spectrum is
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typically recorded from 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured, and the data is presented as a mass

spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound like 4-Chloro-3-cyanopyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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